molecular formula C16H16ClNO5S B2698280 2-(4-Chlorophenoxy)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone CAS No. 1796970-58-5

2-(4-Chlorophenoxy)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone

Cat. No.: B2698280
CAS No.: 1796970-58-5
M. Wt: 369.82
InChI Key: IUAIBEVZAWWPJN-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone (CID 72719121) is a synthetically designed small molecule with the chemical formula C16H16FNO5S, intended for research and development purposes . This complex molecule is architecturally defined by a central azetidine ring, a four-membered nitrogen-containing heterocycle, which is functionalized at the 1-position with an ethanone group. A key feature of its structure is a sulfonyl group (-SO2-) attached at the 3-position of the azetidine ring, which is further linked to a furan-2-ylmethyl moiety . This specific (furan-2-ylmethyl)sulfonyl substitution is a significant structural characteristic that may influence the compound's physicochemical properties and its interaction with biological targets. The molecule also possesses a 2-(4-chlorophenoxy) group, a structural motif frequently encountered in the development of compounds with various biological activities. While the specific biological profile and mechanism of action for this exact compound are an active area of scientific exploration, its sophisticated structure makes it a valuable candidate for research. It is primarily of interest in medicinal chemistry for the synthesis and discovery of novel pharmacologically active agents, particularly as a building block for compounds targeting enzyme inhibition and other cellular processes . Researchers can utilize this reagent to investigate structure-activity relationships (SAR) and develop new chemical entities. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO5S/c17-12-3-5-13(6-4-12)23-10-16(19)18-8-15(9-18)24(20,21)11-14-2-1-7-22-14/h1-7,15H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUAIBEVZAWWPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=C(C=C2)Cl)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.

    Synthesis of the Furan-2-ylmethyl Sulfone: The furan ring is functionalized with a sulfonyl group through sulfonation reactions.

    Azetidine Ring Formation: The azetidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Final Coupling Reaction: The chlorophenoxy intermediate, furan-2-ylmethyl sulfone, and azetidine are coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Sulfide derivatives from the reduction of the sulfonyl group.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Used in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone would depend on its specific application. For example, if it is used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect. The pathways involved would vary based on the target and the nature of the interaction.

Comparison with Similar Compounds

Structural Analogues from Published Literature

1-(4-Chlorophenyl)-2-phenyl-2-(3-phenyl-1-isoquinolylsulfanyl)ethanone ()
  • Core Structure: Ethanone with isoquinoline and sulfanyl (S) groups.
  • Key Differences: Replaces the azetidine-sulfonyl-furan system with an isoquinoline-sulfanyl group. Lacks the electron-withdrawing sulfonyl group, which may reduce metabolic stability compared to the target compound.
  • Synthesis: Involves condensation of 2-bromo-1-(4-chlorophenyl)-2-phenylethanone with mercapto-isoquinoline in ethanol .
2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone ()
  • Core Structure : Triazole ring with sulfanyl linkage.
  • Contains a pyridinyl substituent, which may enhance hydrophilicity compared to the furan-sulfonyl group.
  • Functional Impact : Sulfanyl (S) groups are less electron-withdrawing than sulfonyl (SO₂), affecting reactivity and binding interactions .
1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-(1,2,4-triazol-1-yl)ethanone ()
  • Core Structure: Dichlorophenoxy-phenyl ethanone with a triazole substituent.
  • Key Differences: Dual chlorophenoxy groups increase steric bulk compared to the single 4-chlorophenoxy group in the target compound.
2-(4-Chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone ()
  • Core Structure: Simpler ethanone with dihydroxyphenyl and chlorophenoxy groups.
  • Hydroxyl groups may confer higher polarity but lower metabolic stability due to susceptibility to glucuronidation .

Structural and Functional Comparison Table

Compound Name Core Heterocycle Key Substituents Functional Groups Potential Advantages/Disadvantages
Target Compound Azetidine 4-Chlorophenoxy, Furan-sulfonyl Ether, Sulfonyl, Azetidine Enhanced rigidity, metabolic stability
1-(4-Chlorophenyl)-...isoquinolylsulfanyl Isoquinoline Chlorophenyl, Sulfanyl Sulfanyl, Isoquinoline Lower stability, higher reactivity
2-{[4-(4-Chlorophenyl)...} () Triazole Pyridinyl, Fluorophenyl Triazole, Sulfanyl Improved hydrophilicity, reduced strain
1-[2-Chloro-4-...triazol-1-yl () Triazole Dichlorophenoxy Triazole, Ether Increased steric hindrance
2-(4-Chlorophenoxy)... () None Dihydroxyphenyl Hydroxyl, Ether High polarity, low complexity

Key Research Findings and Implications

  • Azetidine vs. Triazole/Isoquinoline: The azetidine ring introduces conformational strain, which may enhance binding affinity to target proteins compared to larger heterocycles (e.g., triazole, isoquinoline) .
  • Sulfonyl vs. Sulfanyl : The sulfonyl group improves oxidative stability and hydrogen-bonding capacity, critical for drug-receptor interactions .
  • Furan vs.

Biological Activity

The compound 2-(4-Chlorophenoxy)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone (CAS Number: 1796970-58-5) is a synthetic organic molecule that has gained attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Structure

The molecular formula of this compound is C16H16ClNO5SC_{16}H_{16}ClNO_5S, and it has a molecular weight of 369.8 g/mol. The structure includes a chlorophenoxy group, a sulfonyl moiety, and an azetidine ring, which contribute to its unique biological properties.

Physical Properties

PropertyValue
Molecular Weight369.8 g/mol
Molecular FormulaC16H16ClNO5SC_{16}H_{16}ClNO_5S
CAS Number1796970-58-5

The biological activity of This compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the furan and sulfonyl groups enhances its binding affinity to target proteins, potentially modulating their activity.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

Case Studies

  • Antimicrobial Efficacy
    A study evaluated the antimicrobial activity of various compounds similar to this one, revealing that derivatives with chlorophenoxy groups showed significant inhibition against Gram-positive bacteria. This suggests potential applications in developing new antibiotics.
  • Cytotoxicity Against Cancer Cells
    In vitro studies have indicated that compounds with similar structures can induce apoptosis in tumor cells. While direct studies on this specific compound are scarce, the structural similarities suggest it may exhibit comparable effects.

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and therapeutic potential of this compound. Current literature lacks comprehensive in vivo data; however, related compounds have demonstrated favorable absorption and distribution profiles.

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